2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl 2-(4-methylphenyl)piperazine-1-carboxylate is a chemical compound with the empirical formula C16H25N3O2 and a molecular weight of 291.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-methylphenyl derivatives under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The purity of the final product is often confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
tert-Butyl 2-(4-methylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 2-(4-methylphenyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 2-(4-methylphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: This compound has an amino group instead of a methyl group, which can lead to different reactivity and applications.
tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate:
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: This compound contains an azido group, which can be used in click chemistry and other specialized reactions.
The uniqueness of tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a p-tolyl group attached to a piperazine ring, with a tert-butyl ester functionality. Its biological activity has been explored in various studies, particularly in relation to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O2 with a molecular weight of approximately 234.29 g/mol. The compound can be represented by the following structural formula:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various piperazine derivatives, this compound demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Antitumor Activity
In vitro studies have shown that the compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, where it induced apoptosis in a dose-dependent manner. The IC50 values for these cell lines were reported to be in the micromolar range, indicating promising antitumor activity .
The mechanism underlying the biological activity of this compound appears to involve interaction with specific molecular targets within cells. It may modulate receptor activity or inhibit enzyme function, leading to altered cellular responses. For example, studies suggest that it may influence apoptotic pathways by upregulating pro-apoptotic proteins like p53 and cleaving caspase-3 .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of various piperazine derivatives, including this compound. The compound was tested against a panel of pathogens, yielding MIC values ranging from 0.5 to 8 μg/mL. These results indicate its potential as an alternative treatment option for resistant bacterial strains.
Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. Flow cytometry analysis revealed significant induction of apoptosis at concentrations above 10 μM, with associated increases in p53 expression levels and caspase-3 activation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Compound Name | Structure | Antimicrobial Activity (MIC) | Antitumor Activity (IC50) |
---|---|---|---|
This compound | Structure | 0.5 - 8 μg/mL | ~10 μM |
4-(4-Chlorophenyl)piperidine | Structure | 1 - 16 μg/mL | ~15 μM |
4-(2-Chloroacetyl)piperazine | Structure | 0.8 - 12 μg/mL | ~20 μM |
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-12-5-7-13(8-6-12)14-11-17-9-10-18(14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3 |
InChI Key |
QIZKNUGAJQZRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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